

# ethambutol analog SQ109 vs original compound efficacy

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## Compound Focus: Ethambutol, meso-

CAS No.: 10054-06-5

Cat. No.: S1551445

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## Core Characteristics Comparison

Feature	Ethambutol (EMB)	SQ109
Drug Class	First-line anti-tuberculosis agent [1]	1,2-ethylenediamine; EMB analog [2] [3]
Mechanism of Action	Inhibits arabinogalactan biosynthesis (cell wall); targets arabinosyltransferases (EmbA, EmbB) [1] [4]	Inhibits mycolic acid transport; targets MmpL3, a transporter of trehalose monomycolate (TMM) [4] [5] [6]
Primary Effect	Disrupts cell wall arabinan synthesis [4]	Blocks translocation of mycolic acids to the cell wall, causing TMM accumulation and TDM depletion [4]
Activity Against DR-TB	Ineffective against EMB-resistant strains [4]	Active against drug-sensitive, EMB-resistant, and MDR-TB strains [4] [7]
In Vivo Potency (Mouse Model)	Effective at 100 mg/kg/day [2] [7]	Effective at 10 mg/kg/day [2] [7]

Feature	Ethambutol (EMB)	SQ109
Key Synergy	Standard component of first-line regimens [1]	Synergistic with INH, rifampin, bedaquiline, and clofazimine [5] [7] [6]
Immunomodulatory Effects	Not reported	Promotes protective pro-inflammatory responses (M1 macrophage polarization, Th1/Th17) [6]

## Experimental Data and Efficacy

Supporting data from key experiments highlight the potential efficacy of SQ109 in direct comparison to ethambutol.

### In Vivo Efficacy in Mouse Models

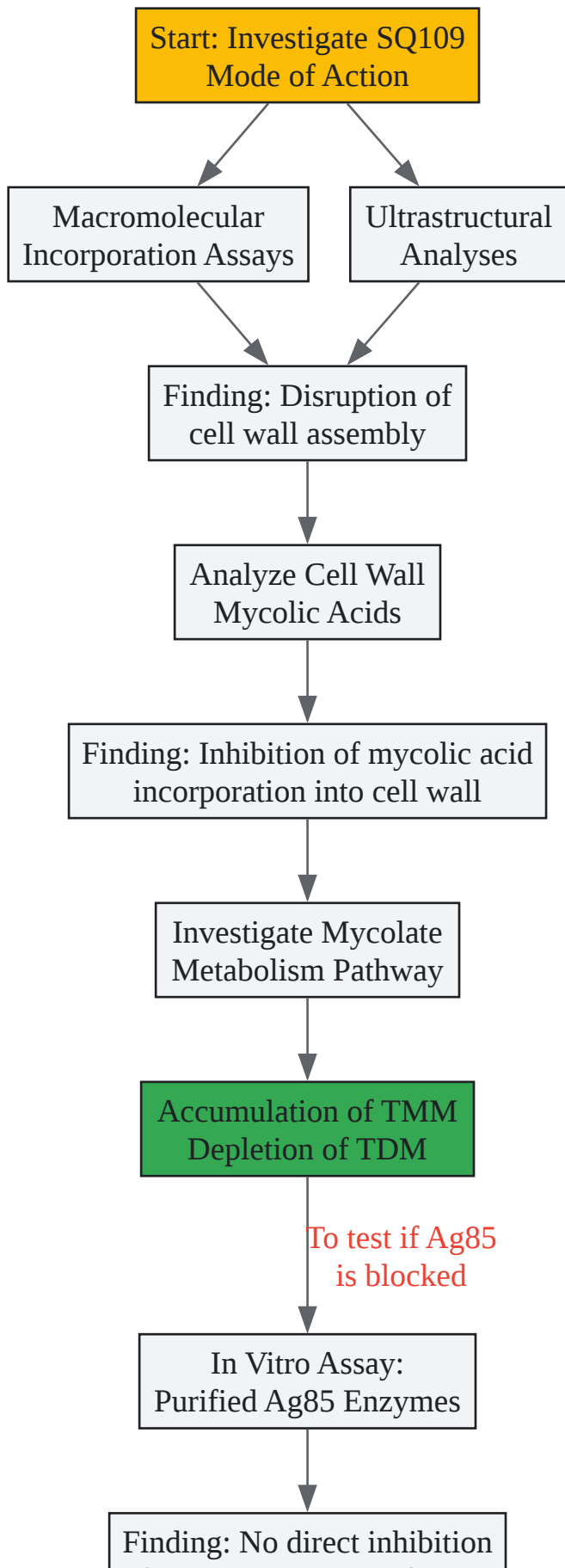
The following table consolidates quantitative findings from mouse models of chronic tuberculosis infection [7].

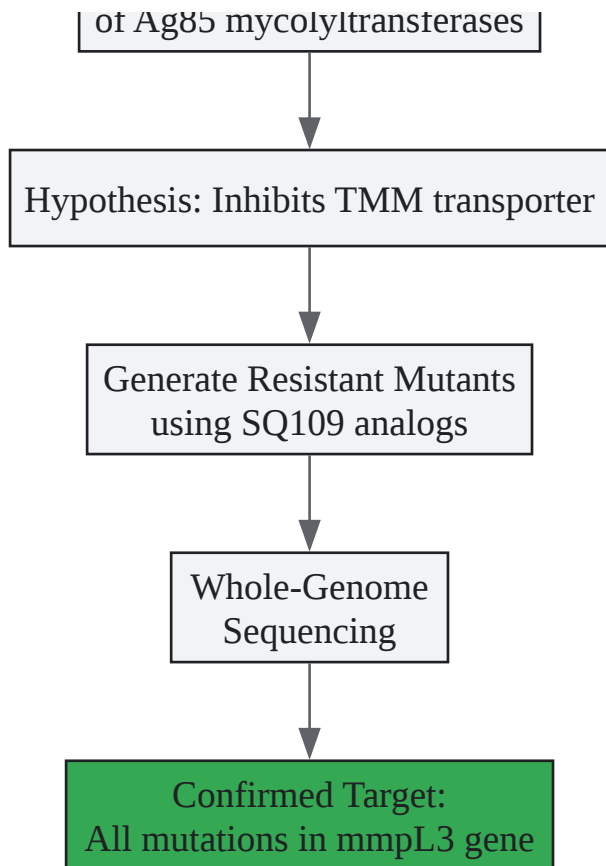
Experiment Description	Regimen	Result (Log CFU Reduction in Lungs)	Key Finding
3-drug therapy (4 weeks)	INH + RIF + EMB	3.86 log <sub>10</sub> CFU [7]	SQ109 combination achieved a <b>0.6 log<sub>10</sub> greater reduction</b> (p=0.008) than EMB combination [7]
	INH + RIF + SQ109	3.26 log <sub>10</sub> CFU [7]	
4-drug therapy (8 weeks)	INH + RIF + EMB + PZA	~580 CFU remaining [7]	SQ109 combination was <b>32 times more effective</b> at clearing bacteria [7]

Experiment Description	Regimen	Result (Log CFU Reduction in Lungs)	Key Finding
	INH + RIF + SQ109 + PZA	~18 CFU remaining [7]	
Monotherapy (28 days)	EMB (100 mg/kg)	~1.5-2.0 log <sub>10</sub> reduction [7]	SQ109 showed similar efficacy at <b>one-tenth the dose</b> [2] [7]
	SQ109 (10 mg/kg)	~1.5-2.0 log <sub>10</sub> reduction [2] [7]	

## Mechanism of Action Workflow

SQ109's unique mechanism was elucidated through a series of biochemical experiments [4]. The diagram below outlines the key experimental workflow and findings.

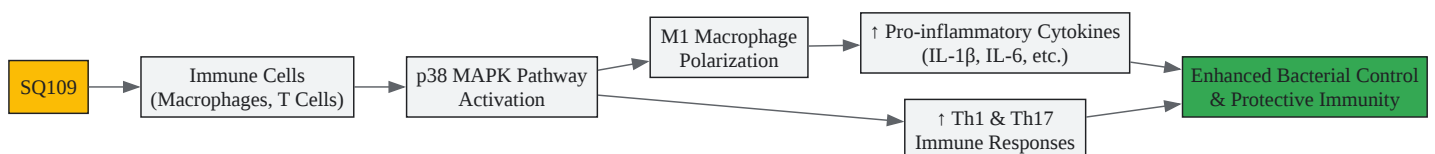




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## Immunomodulatory Effects

Beyond its direct antibacterial action, SQ109 exhibits host-directed therapeutic effects by modulating the immune response [6]. It promotes a protective pro-inflammatory environment that helps control *M. tuberculosis* infection.



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## Summary for Research and Development

For researchers and drug development professionals, the key implications are:

- **Mechanism:** SQ109 has a distinct molecular target (MmpL3) from ethambutol, making it effective against EMB-resistant strains and a valuable candidate for new combination therapies [4] [5].
- **Efficacy:** SQ109 shows superior potency in animal models, achieving significant bacterial killing at lower doses and contributing to more effective combination regimens [2] [7].
- **Multifunctionality:** Its dual role as a direct antibacterial agent and an immunomodulator positions SQ109 as a promising candidate for adjunct therapy, potentially leading to shorter, more effective treatment schedules [6].

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